

The Solubility Profile of GSK429286A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GSK429286A

Cat. No.: B1683960

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An In-depth Examination of the Solubility, Experimental Measurement Protocols, and Relevant Biological Pathways for the ROCK Inhibitor **GSK429286A**.

This technical guide provides an in-depth analysis of the solubility of **GSK429286A**, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for solution preparation and experimental design.

Core Topic: GSK429286A Solubility in DMSO and Ethanol

GSK429286A is a cell-permeable small molecule widely used in research to investigate the roles of ROCK1 and ROCK2 in cellular processes. Accurate and consistent preparation of **GSK429286A** solutions is critical for reproducible experimental results. The solubility of a compound can be described under two primary conditions: kinetic solubility, which measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (typically in DMSO), begins to precipitate in an aqueous medium; and thermodynamic solubility, which defines the saturation concentration of a compound in a specific solvent at equilibrium. The data presented here, compiled from various suppliers, reflects this range.

Data Presentation: Quantitative Solubility Data

The solubility of **GSK429286A** in DMSO and ethanol has been reported by multiple sources. The variations in reported values can be attributed to differences in experimental methods (e.g., kinetic vs. thermodynamic assays), purity of the compound, and ambient conditions such as temperature. The following table summarizes the available quantitative data.

Solvent	Molar Concentration (mM)	Mass Concentration (mg/mL)	Notes	Citations
DMSO	>10 - 198.9 mM	≥21.6 - 86 mg/mL	Hygroscopic DMSO can reduce solubility; use of fresh DMSO is recommended.	[1] [2] [3] [4] [5] [6] [7] [8]
Ethanol	9.25 - 25 mM	1 - 5 mg/mL	Gentle warming and sonication may be required to achieve higher concentrations.	[1] [2] [3] [4] [6] [7] [8]

Molecular Weight of **GSK429286A** is 432.4 g/mol .

Experimental Protocols

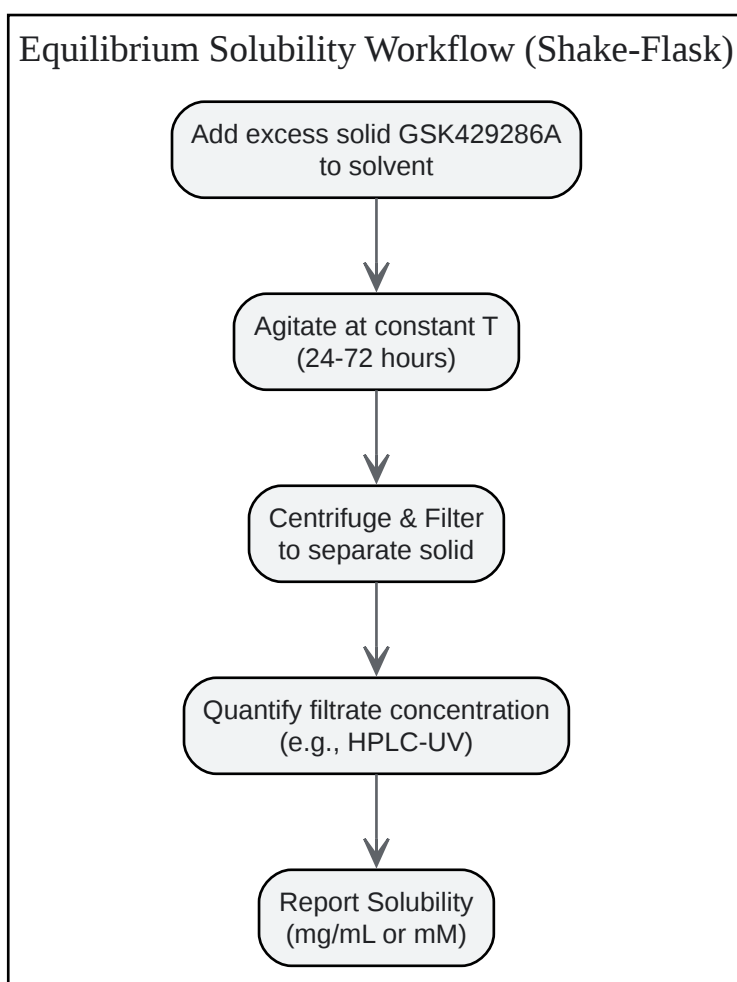
The determination of small molecule solubility is a fundamental aspect of preclinical drug discovery. The two most common approaches, yielding thermodynamic and kinetic solubility, are detailed below.

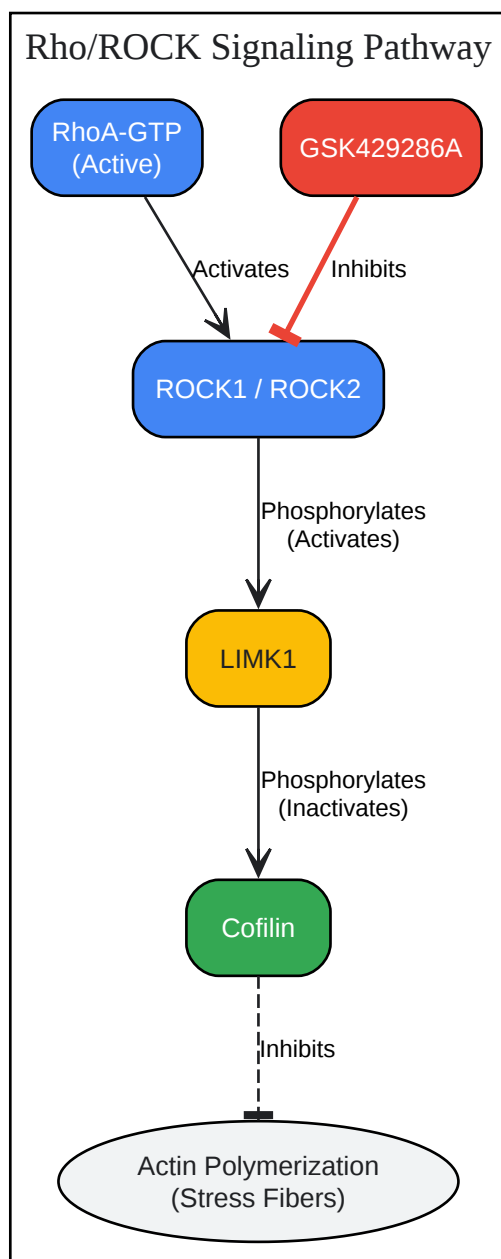
Thermodynamic (Equilibrium) Solubility Protocol: The Shake-Flask Method

This method determines the true or equilibrium solubility of a compound and is considered the gold standard.[\[5\]](#)[\[9\]](#)

- Preparation: An excess amount of solid **GSK429286A** is added to a sealed vial containing a precise volume of the target solvent (DMSO or ethanol).
- Equilibration: The vial is agitated on a shaker at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure the system reaches equilibrium between the dissolved and undissolved compound.^[5]
- Phase Separation: Following equilibration, the suspension is subjected to centrifugation to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 μ m PTFE) to remove any remaining particulates.^[5]
- Quantification: The concentration of **GSK429286A** in the clear filtrate is accurately measured using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.^{[5][8]} A standard curve of known concentrations is used for precise quantification.
- Reporting: The final solubility is reported in units of mg/mL or mM at the specified temperature.^[5]

Equilibrium Solubility Workflow (Shake-Flask)





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- To cite this document: BenchChem. [The Solubility Profile of GSK429286A: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683960#gsk429286a-solubility-in-dmso-and-ethanol]

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